![molecular formula C11H10N2O4S B3006070 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid CAS No. 1009162-78-0](/img/structure/B3006070.png)
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C11H10N2O4S and its molecular weight is 266.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Studies
- Antimicrobial and Antitubercular Activities : Thiazolidinone derivatives, including structures related to 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, have been studied for their antimicrobial and antitubercular properties. A study by Dave et al. (2007) synthesized various thiazolidinone compounds and evaluated their efficacy against microbes and tuberculosis (Dave et al., 2007).
Antifungal and Antimicrobial Properties
- Broad Spectrum Antibacterial and Antifungal Properties : Compounds derived from thiazolidinediones, like this compound, have shown potential as broad-spectrum antibacterial and antifungal agents. Alegaon and Alagawadi (2011) found that certain derivatives exhibited significant activity against various bacterial and fungal strains (Alegaon & Alagawadi, 2011).
Anti-inflammatory Applications
- Inhibitory Effects on Inflammatory Skin Diseases : Thiazolidinedione derivatives of α-lipoic acid, which are structurally related to this compound, have been investigated for their potential in treating inflammatory skin conditions. Venkatraman et al. (2004) demonstrated that these compounds can effectively inhibit the proliferation of human keratinocytes and suppress interleukin-2 production, suggesting efficacy against conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antitumor Activity
- Potential in Antitumor Treatments : Some derivatives of this compound have been evaluated for their antitumor properties. Horishny et al. (2020) synthesized thiazolidin-4-one compounds and assessed their efficacy against tumor cells, highlighting the potential of these compounds in cancer therapy (Horishny et al., 2020).
Biofilm Inhibition
- Effectiveness Against Biofilms : Novel thiazolidiones, related to this compound, have been shown to inhibit biofilm growth, particularly of Staphylococcus epidermidis. Research by Pan et al. (2011) identified derivatives that were not only potent biofilm inhibitors but also showed substantial antibacterial activity (Pan et al., 2011).
作用機序
Target of Action
Thiazolidinedione derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including anti-malarial, antimicrobial, anti-mycobacterium, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-hiv, and antitubercular properties . The specific targets would depend on the biological activity being exhibited.
Mode of Action
It is known that the bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety
Biochemical Pathways
Thiazolidinediones are known to be involved in a broad range of pharmacological processes . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidinediones derivatives .
Result of Action
Given the diverse biological activities of thiazolidinediones derivatives, the results of action could range from antimicrobial effects to anti-inflammatory effects, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of thiazolidine derivatives has been found to be influenced by environmental, health, cost, and energy issues . By using greener pathways, these factors can be addressed for a promising future of thiazolidinedione derivatives .
Safety and Hazards
将来の方向性
Thiazolidine-2,4-diones (TZDs) have generated special interest due to their synthetic chemistry and their existence in pharmacologically dynamic natural products . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . Future research could focus on developing new derivatives with enhanced properties and reduced toxicity .
特性
IUPAC Name |
3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-3-6(5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNCBIOMPTIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)
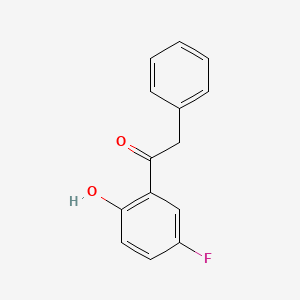
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
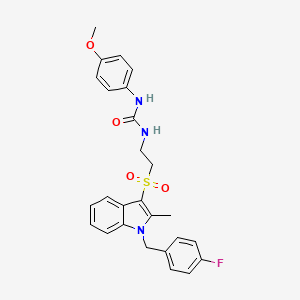
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
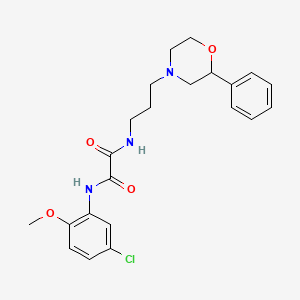
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
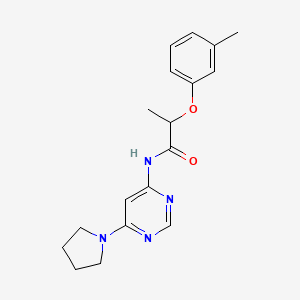
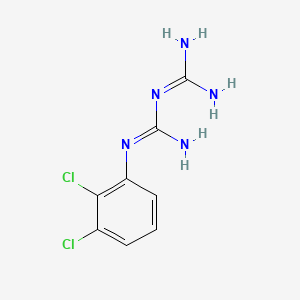

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)
